Ritobegron, also known by its developmental code KUC-7483, is synthesized from commercially available starting materials. It falls under the category of beta-3 adrenergic receptor agonists, which are utilized in managing urinary disorders such as overactive bladder syndrome. The compound was developed by Kissei Pharmaceutical Co., Ltd., and has undergone various clinical trials to assess its efficacy and safety profile .
The synthesis of Ritobegron involves several steps that include condensation and cyclization reactions. The process typically starts with easily accessible precursors, which undergo transformations under controlled conditions to yield the final product. Key parameters include:
In industrial settings, the synthesis is optimized for efficiency, often utilizing continuous flow reactors and automated systems. Advanced purification techniques such as chromatography and crystallization are employed to ensure that the final product meets pharmaceutical standards .
Ritobegron's molecular structure can be described as follows:
The structure features a core backbone typical of beta-adrenergic agonists, including an arylethanolamine moiety linked to various functional groups that enhance receptor selectivity. The presence of polar and ionizable functionalities contributes to its pharmacological activity .
The compound exhibits a three-dimensional conformation that allows for effective binding to beta-3 adrenergic receptors, facilitating its agonistic effects. The spatial arrangement of functional groups plays a crucial role in its interaction with the receptor, influencing both potency and selectivity.
Ritobegron participates in several chemical reactions typical of organic compounds:
Ritobegron exerts its therapeutic effects by selectively binding to beta-3 adrenergic receptors located primarily in the bladder and adipose tissue. Upon binding:
The high selectivity for beta-3 receptors minimizes off-target effects, reducing the likelihood of adverse reactions commonly associated with non-selective adrenergic agents .
These properties are critical for formulating effective pharmaceutical preparations .
Ritobegron has several scientific applications:
Ritobegron (KUC-7483) exhibits high selectivity for human β3-adrenoceptors (β3-AR) over β1- and β2-subtypes. In transfected Chinese Hamster Ovary (CHO) cells expressing human β-AR subtypes, ritobegron's active metabolite (KUC-7322) demonstrated a 301-fold higher selectivity for β3-AR (EC₅₀ = 73 nM) compared to β1-AR (EC₅₀ = 22,000 nM) and 32-fold higher selectivity versus β2-AR (EC₅₀ = 2,300 nM) [4] [5]. This contrasts with other β3-agonists like mirabegron, which shows lower absolute potency at β3-AR but superior selectivity ratios (>1,000-fold vs. β1/β2) due to minimal efficacy at non-target receptors [5]. Ritobegron's binding affinity stems from its structural optimization for the human β3-AR orthosteric site, enabling potent activation while limiting off-target interactions.
Table 1: Selectivity Profile of β3-Adrenoceptor Agonists in Human Transfected Cells
Compound | β3-AR EC₅₀ (nM) | β1-AR Selectivity Ratio | β2-AR Selectivity Ratio |
---|---|---|---|
Ritobegron (KUC-7322) | 73 | 301-fold | 32-fold |
Mirabegron | 1.5–22 | >1,000-fold | >1,000-fold |
Solabegron | 3.98–6.9 | 316–1,000-fold | 316–1,000-fold |
Data derived from competition radioligand binding and cAMP accumulation assays [4] [5].
Activation of β3-AR by ritobegron triggers Gs-protein-coupled adenylate cyclase stimulation, elevating intracellular cyclic adenosine monophosphate (cAMP) in detrusor smooth muscle cells. In isolated rat bladder strips, ritobegron induced concentration-dependent relaxation (EC₅₀ = 77 nM) with 97% maximal efficacy, correlating with cAMP accumulation [4]. This pathway activates protein kinase A (PKA), which phosphorylates downstream targets to reduce cytosolic calcium influx and inhibit myosin light chain kinase, ultimately decreasing bladder contractility. Ritobegron’s efficacy persists across species, showing comparable potency in human, rat, and monkey detrusor tissues despite interspecies variability in β3-AR expression density [5]. Notably, in vivo rat studies confirmed ritobegron’s functional correlate: dose-dependent intravesical pressure reduction (ED₅₀ = 0.4 mg/kg i.v.) without significant heart rate or mean blood pressure changes, underscoring its bladder-specific cAMP modulation [4].
Table 2: Functional Effects of Ritobegron in Experimental Models
Model | Parameter | Ritobegron Effect | Cardiovascular Impact |
---|---|---|---|
Isolated Rat Bladder | Relaxation EC₅₀ | 77 nM | N/A |
Anesthetized Rats | Intravesical Pressure ED₅₀ (i.v.) | 0.4 mg/kg | None (HR); Mild (BP) |
CHO Cells (hβ3-AR) | cAMP Accumulation EC₅₀ | 73 nM | N/A |
HR = Heart rate; BP = Blood pressure [4] [5].
The β3-AR specificity of ritobegron was validated using the selective antagonist SR58894A in isolated tissue preparations. In rat bladder strips, SR58894A (1 μM) induced a parallel rightward shift in ritobegron’s concentration-response curve, yielding a pK_B value of 6.43 without suppressing maximal relaxation [4]. This surmountable antagonism confirms competitive binding at β3-AR sites. The antagonist’s effects were organ-specific: SR58894A did not alter ritobegron’s weak activity in rat atria (β1-AR dominant) or uterus (β2-AR dominant), reinforcing ritobegron’s primary reliance on β3-AR for detrusor relaxation. In vivo, pretreatment with SR58894A abolished ritobegron-induced intravesical pressure reductions in anesthetized rats, establishing functional correlation between receptor blockade and pharmacological response [4]. These findings collectively demonstrate that ritobegron’s efficacy is intrinsically linked to β3-AR activation, with negligible compensatory signaling through β1/β2 pathways.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0